molecular formula C15H10INO3 B8510620 3-Iodo-8-methoxy-2-phenyl-pyrano[2,3-c]pyridin-4-one

3-Iodo-8-methoxy-2-phenyl-pyrano[2,3-c]pyridin-4-one

Cat. No. B8510620
M. Wt: 379.15 g/mol
InChI Key: GQJBSWQAIXLNOI-UHFFFAOYSA-N
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Patent
US08546376B2

Procedure details

A suspension of 3-iodo-8-methoxy-2-phenyl-pyrano[2,3-c]pyridin-4-one (0.30 g, 0.791 mmol) in 33% hydrogen bromide solution in AcOH (3 mL) was heated in a microwave oven at 60° C. for 40 minutes. After coiling to RT, the reaction mixture was added to rapidly stirred ice-cold water (30 mL). After stirring for 10 min, the solid was collected by filtration, washed with water and dried in vacuo at 50° C. to give the title compound (0.28 g, 97%) as a white solid. LCMS (Method A): RT=3.74 min, [M+H]+=366.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3](=[O:20])[C:4]2[C:5]([O:12][C:13]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[C:6]([O:10]C)[N:7]=[CH:8][CH:9]=2>Br.CC(O)=O>[I:1][C:2]1[C:3](=[O:20])[C:4]2[CH:9]=[CH:8][NH:7][C:6](=[O:10])[C:5]=2[O:12][C:13]=1[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
IC=1C(C=2C(=C(N=CC2)OC)OC1C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
ice
Quantity
30 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After coiling to RT
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC=1C(C2=C(C(NC=C2)=O)OC1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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